molecular formula C8H15NO2 B12818216 ((2S,4R)-4-Cyclopropoxypyrrolidin-2-yl)methanol

((2S,4R)-4-Cyclopropoxypyrrolidin-2-yl)methanol

Cat. No.: B12818216
M. Wt: 157.21 g/mol
InChI Key: YGALAJCLRBMCIU-POYBYMJQSA-N
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Description

((2S,4R)-4-Cyclopropoxypyrrolidin-2-yl)methanol is a chiral compound with a unique structure that includes a cyclopropyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-4-Cyclopropoxypyrrolidin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a suitable aldehyde or ketone, followed by reduction to yield the desired alcohol. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

((2S,4R)-4-Cyclopropoxypyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The cyclopropyl group or the alcohol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones or aldehydes, while reduction can produce various cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((2S,4R)-4-Cyclopropoxypyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of cyclopropyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ((2S,4R)-4-Cyclopropoxypyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The cyclopropyl group and the pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol
  • ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol

Uniqueness

((2S,4R)-4-Cyclopropoxypyrrolidin-2-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This makes it different from other similar compounds, such as those with amino or fluoro groups, which may have different reactivity and applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[(2S,4R)-4-cyclopropyloxypyrrolidin-2-yl]methanol

InChI

InChI=1S/C8H15NO2/c10-5-6-3-8(4-9-6)11-7-1-2-7/h6-10H,1-5H2/t6-,8+/m0/s1

InChI Key

YGALAJCLRBMCIU-POYBYMJQSA-N

Isomeric SMILES

C1CC1O[C@@H]2C[C@H](NC2)CO

Canonical SMILES

C1CC1OC2CC(NC2)CO

Origin of Product

United States

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